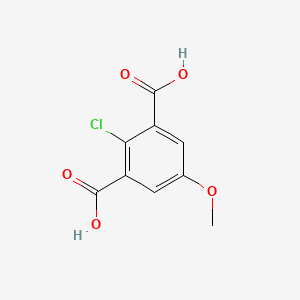

2-Chloro-5-methoxyisophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-5-methoxyisophthalic acid are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-methoxyisophthalic acid are not detailed in the sources I found .Applications De Recherche Scientifique

Anti-Aβ42 Aggregation Activity

A derivative of isophthalic acid, specifically 2-acetyl-5-hydroxy-6-methoxyisophthalic acid, was found to have significant anti-Aβ42 aggregation activity, suggesting potential applications in Alzheimer's disease research. This compound, isolated from Talaromyces flavus, showed a relative inhibitory rate of 55.01% at a concentration of 100 μmol/mL (He et al., 2017).

Coordination Polymers and Luminescence

5-methoxyisophthalic acid (MeO-H2ip) has been utilized to create coordination polymers with various metals. These polymers demonstrate interesting structural properties and potential applications in luminescence. For instance, a polymer with cadmium showed maximum emission at 375 and 450 nm upon excitation at 320 nm (Li, Ma, & Xu, 2013).

Fluorescence Quenching Studies

Research on derivatives of isophthalic acid, like 5-chloro-2-methoxyphenylboronic acid, has provided insights into fluorescence quenching mechanisms. These studies are significant for understanding the behavior of these compounds under different chemical conditions (Geethanjali, Nagaraja, & Melavanki, 2015).

Chemical Synthesis and Reaction Mechanisms

Isophthalic acid derivatives have been the subject of various synthetic studies, exploring their reaction mechanisms and potential applications in creating new compounds. For example, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been investigated (Pen, 2014).

Metal–Organic Frameworks (MOFs)

5-methoxyisophthalic acid has been used in the construction of metal–organic frameworks (MOFs). These frameworks exhibit diverse structures and properties, including potential applications in magnetism and catalysis (Ma et al., 2010).

Uterine Fibroids Treatment and Luminescence Properties

Research has explored the use of coordination polymers derived from 5-methoxyisophthalic acid in the treatment of uterine fibroids, combined with ultrasound therapy. These compounds also display luminescence properties, which can be significant in various applications (Liu & Shang, 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-methoxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCCOFAPFNTMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

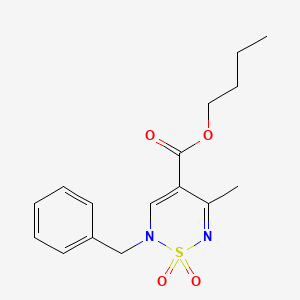

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)

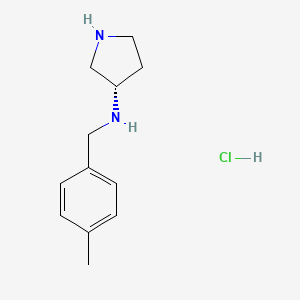

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

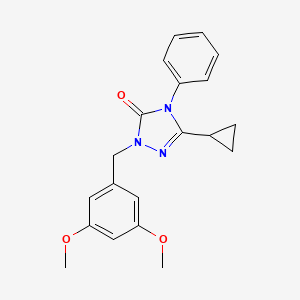

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)